molecular formula C20H16N2O4 B463716 N-(2-methoxy-5-nitrophenyl)-4-phenylbenzamide CAS No. 306324-97-0

N-(2-methoxy-5-nitrophenyl)-4-phenylbenzamide

Cat. No.: B463716
CAS No.: 306324-97-0
M. Wt: 348.4g/mol
InChI Key: ZKBAFLGTSWOJCP-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-nitrophenyl)-4-phenylbenzamide is an organic compound characterized by the presence of methoxy, nitro, and benzamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-nitrophenyl)-4-phenylbenzamide typically involves the reaction of 2-methoxy-5-nitroaniline with 4-phenylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-nitrophenyl)-4-phenylbenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.

    Substitution: The benzamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Oxidation: Potassium permanganate (KMnO4), sulfuric acid (H2SO4).

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Reduction: N-(2-methoxy-5-aminophenyl)-4-phenylbenzamide.

    Oxidation: N-(2-hydroxy-5-nitrophenyl)-4-phenylbenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(2-methoxy-5-nitrophenyl)-4-phenylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to known pharmacologically active compounds.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-nitrophenyl)-4-phenylbenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxy-5-nitrophenyl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.

    N-(2-methoxy-5-nitrophenyl)-2-methylpropanamide: Contains a methylpropanamide group instead of a benzamide group.

    N-(2-methoxy-5-nitrophenyl)-2-furamide: Features a furamide group in place of the benzamide group.

Uniqueness

N-(2-methoxy-5-nitrophenyl)-4-phenylbenzamide is unique due to the presence of both methoxy and nitro groups on the phenyl ring, which can influence its reactivity and biological activity. The combination of these functional groups with the benzamide moiety provides a versatile scaffold for further chemical modifications and applications.

Biological Activity

N-(2-methoxy-5-nitrophenyl)-4-phenylbenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including its mechanisms of action, applications in scientific research, and findings from various studies.

Chemical Structure and Properties

This compound features a complex structure that includes a nitrophenyl moiety and a phenylbenzamide core. The presence of the nitro group is significant as it can undergo bioreduction, leading to reactive intermediates that may interact with cellular components, potentially resulting in cytotoxic effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions may lead to the inhibition or activation of various biochemical pathways. The nitro group, in particular, is known for its role in modulating enzyme activity and influencing cellular signaling pathways.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial properties. Its structural similarity to known antimicrobial agents suggests it may inhibit bacterial growth by targeting specific enzymes or pathways involved in bacterial metabolism. Further studies are needed to quantify its efficacy against various microbial strains.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through mechanisms that involve cell cycle arrest and inhibition of tubulin polymerization. For instance, compounds related to this compound have shown activity against colon cancer cells, demonstrating a capacity to disrupt microtubule dynamics, which is critical for cell division .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis; inhibition of tubulin polymerization
Enzyme InhibitionPotential interaction with key metabolic enzymes

Case Study: Anticancer Activity

In a specific study focusing on the anticancer effects of benzamide derivatives, compounds structurally related to this compound were tested against various cancer cell lines. The results indicated significant cytotoxicity, with some derivatives exhibiting selectivity towards certain cancer types. For example, one derivative was found to effectively induce G2/M phase arrest in colon cancer cells, suggesting a targeted mechanism of action .

Applications in Drug Development

Due to its promising biological activities, this compound is being explored as a potential lead compound in drug development. Its structural features make it suitable for modifications aimed at enhancing potency and selectivity against specific targets, particularly in the treatment of cancer and infectious diseases .

Properties

IUPAC Name

N-(2-methoxy-5-nitrophenyl)-4-phenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4/c1-26-19-12-11-17(22(24)25)13-18(19)21-20(23)16-9-7-15(8-10-16)14-5-3-2-4-6-14/h2-13H,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKBAFLGTSWOJCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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